molecular formula C10H19NO B13243464 3-[(4-Methylcyclohexyl)oxy]azetidine

3-[(4-Methylcyclohexyl)oxy]azetidine

Cat. No.: B13243464
M. Wt: 169.26 g/mol
InChI Key: BKPFOOCBOVRFDR-UHFFFAOYSA-N
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Description

3-[(4-Methylcyclohexyl)oxy]azetidine is an organic compound with the molecular formula C10H19NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylcyclohexyl)oxy]azetidine can be achieved through several methods. . This reaction is performed under photochemical conditions and is highly efficient for the synthesis of functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(4-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylcyclohexyl)oxy]azetidine involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act by inhibiting or activating specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxybenzyl)oxy]azetidine
  • 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
  • 1-Benzhydryl-3-(4-fluorophenoxy)azetidine
  • 3-isopropoxy-azetidine

Uniqueness

3-[(4-Methylcyclohexyl)oxy]azetidine is unique due to its specific structural features, such as the presence of a methylcyclohexyl group. This structural uniqueness can impart distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(4-methylcyclohexyl)oxyazetidine

InChI

InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3

InChI Key

BKPFOOCBOVRFDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CNC2

Origin of Product

United States

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